5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil
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Overview
Description
5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes ethyl, hydroxyethoxy, phenylthio, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the ethyl and phenylthio groups, and the attachment of the hydroxyethoxy and thioxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the thioxo group can produce thiols.
Scientific Research Applications
5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 5-Methyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-Propyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
The uniqueness of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
137897-86-0 |
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Molecular Formula |
C15H18N2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-ethyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-12-13(19)16-15(21)17(10-20-9-8-18)14(12)22-11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,16,19,21) |
InChI Key |
RWJRIHCLPVTQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
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